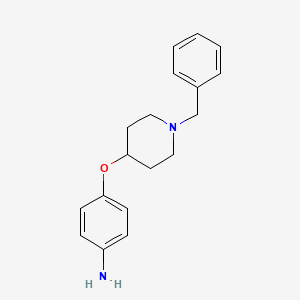

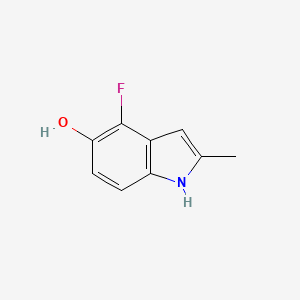

![molecular formula C12H9N3OS B1311279 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 237435-30-2](/img/structure/B1311279.png)

2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

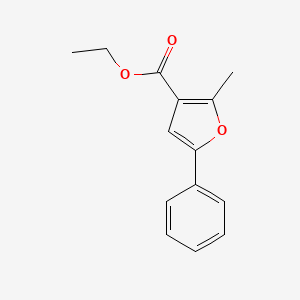

The synthesis of pyrrolo[2,3-d]pyrimidine-based analogues, which are similar to the compound , has been reported . These analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . The yield was reported as 71% as a yellow solid .

Molecular Structure Analysis

The molecular structure of “2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol” can be analyzed using various spectroscopic techniques . For instance, the IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The ^1H NMR and ^13C NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol” include a molecular weight of 243.29 g/mol. The compound appears as a yellow solid with a melting point of 287–288 °C .

科学的研究の応用

Kinase Inhibition

This compound has been identified as a potential multi-targeted kinase inhibitor . Kinase inhibitors are significant in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The pyrrolo[3,2-d]pyrimidin-4-ol scaffold is particularly interesting for its ability to bind with kinase enzymes, potentially inhibiting their activity .

Apoptosis Induction

Research suggests that derivatives of this compound can act as apoptosis inducers . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can selectively target and kill cancer cells, which is a promising strategy for cancer therapy .

Cell Cycle Arrest

Compounds based on the 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol structure have shown the ability to cause cell cycle arrest in cancer cells. This halts the proliferation of cancer cells, providing another mechanism by which these compounds can exert anti-cancer effects .

Proapoptotic Protein Regulation

These compounds can increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. This regulation of apoptotic proteins further supports the compound’s role in promoting the death of cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various enzymes. These studies are crucial for the rational design of new drugs, as they provide insights into how the compound binds to its targets and how it might be modified to improve its efficacy .

Synthesis Pathways

The compound’s synthesis pathways are of interest for research and development. Understanding and optimizing the synthesis of this compound can lead to more efficient production methods, which is essential for its application in drug development .

将来の方向性

The future directions for research on “2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol” could include further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interest in similar compounds for their inhibitory effects on the α-amylase enzyme , this compound could also be evaluated for potential antidiabetic activity.

作用機序

Target of Action

Similar compounds have been found to inhibitPKB kinase activity . PKB, also known as Akt, is a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

It’s likely that it interacts with its target (possibly pkb) to inhibit its activity . This inhibition could lead to changes in cellular signaling, potentially affecting cell growth and survival .

Biochemical Pathways

Given the potential target of pkb, it’s likely that the compound affects thePI3K-PKB signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable , suggesting that this compound may also have good bioavailability.

Result of Action

Given its potential inhibition of pkb, it’s likely that the compound could have anti-proliferative and pro-apoptotic effects .

Action Environment

It’s worth noting that the presence of substituents such as 2-bromo, 2-chloro, and 2-fluoro resulted in a downfield shift , suggesting that the compound’s chemical environment could influence its properties and behavior.

特性

IUPAC Name |

6-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXYDOPESJDGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444430 |

Source

|

| Record name | 6-Phenyl-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol | |

CAS RN |

237435-30-2 |

Source

|

| Record name | 1,2,3,5-Tetrahydro-6-phenyl-2-thioxo-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237435-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)